

A Comparative Guide to SR9011 Hydrochloride and Other REV-ERB Agonists

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Compound of Interest					
Compound Name:	SR9011 hydrochloride				
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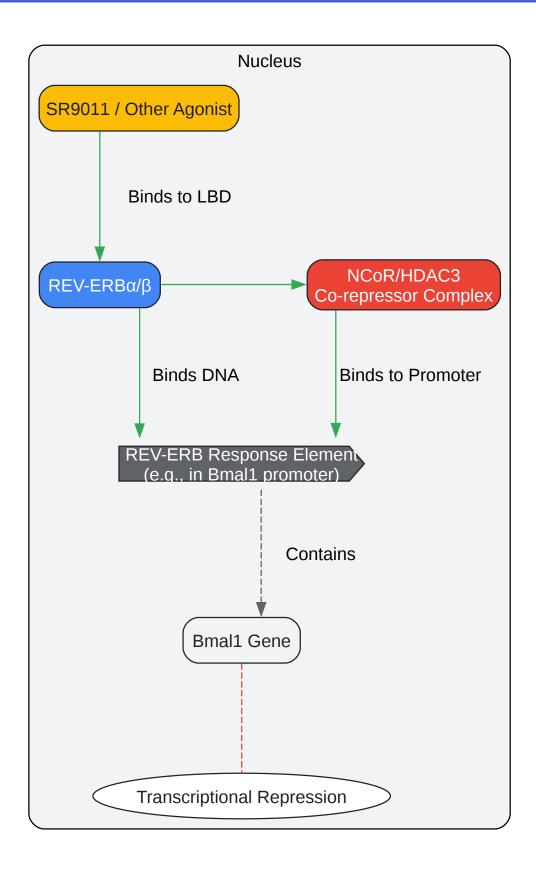
For researchers in circadian biology, metabolism, and drug discovery, synthetic REV-ERB agonists are invaluable tools for probing the physiological functions and therapeutic potential of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are critical components of the core circadian clock and play vital roles in regulating gene expression involved in metabolism and inflammation.[1] This guide provides an objective comparison of **SR9011 hydrochloride** with other notable REV-ERB agonists, supported by experimental data, to aid researchers in selecting the appropriate chemical tool for their studies.

The development of synthetic ligands for these receptors began with first-in-class probes like GSK4112. Subsequent research led to the development of more potent successors, SR9009 and SR9011, which offered improved pharmacokinetic profiles suitable for in vivo studies.[1][2] More recent advancements have introduced compounds like STL1267, which demonstrates even higher affinity and specificity.[2][3]

Signaling Pathway of REV-ERB Agonists

REV-ERB agonists function by binding to the ligand-binding domain of the REV-ERBα and REV-ERBβ receptors. This binding event induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs).[1] The NCoR/HDAC3 complex then leads to the transcriptional repression of REV-ERB target genes.[2] A primary target of this repression is the core clock gene Bmal1.[1][4]





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Caption: REV-ERB agonist signaling pathway.



Quantitative Comparison of REV-ERB Agonists

The following table summarizes key quantitative data for **SR9011 hydrochloride** and other REV-ERB agonists, allowing for a direct comparison of their performance characteristics. SR9009 and SR9011 show a significant improvement in potency and efficacy over the pioneering agonist, GSK4112.[1] While structurally similar, SR9011 was developed as an improved version of SR9009, with some research suggesting it has better bioavailability.[5][6] [7] Newer compounds like STL1267 and SR12418 offer even greater potency.[8][9]



Parameter	SR9011	SR9009	GSK4112	STL1267
Target(s)	REV-ERBα, REV-ERBβ	REV-ERBα, REV-ERBβ	REV-ERBα, REV-ERBβ	REV-ERBα, REV-ERBβ
Mechanism of Action	Agonist; enhances NCoR co-repressor recruitment[1]	Agonist; enhances NCoR co-repressor recruitment[1]	Agonist; enhances NCoR co-repressor recruitment[1]	Agonist; enhances NCoR co-repressor recruitment[10]
Potency (REV- ERBα IC50)	~790 nM[1][11]	~670 nM[1]	~400 nM (EC50) [12]	~160 nM (Ki)[8]
Potency (REV- ERBβ IC50)	~560 nM[8][11]	~800 nM[1]	Limited activity[1]	High Affinity
Potency (Bmal1 Repression IC50)	~620 nM[1]	~710 nM[1]	Limited activity[1]	More efficient than SR9009[2]
In Vivo Activity	Sufficient pharmacokinetic properties for in vivo use[1][13]	Sufficient pharmacokinetic properties for in vivo use[1][2]	Poor systemic exposure, not suitable for most in vivo studies[1]	Shows in vivo potency and improved pharmacokinetic s[2][14]
Known Off- Targets	Liver X Receptor (LXR)[15]	Liver X Receptor (LXR), other REV-ERB-independent effects[2][15]	-	High specificity, weak binding to two other NRs[14]
Bioavailability	Designed for improved bioavailability over SR9009[5]	Poor oral bioavailability[16]	Poor pharmacokinetic profile[2]	Orally bioavailable[17]

Experimental Protocols



The characterization and comparison of REV-ERB agonists rely on a set of key in vitro and in vivo experiments. Generalized protocols for these assays are provided below.

Cell-Based Reporter Gene Assay (Bmal1-luciferase)

This assay measures a compound's ability to modulate the transcriptional repressor activity of REV-ERB on a target gene promoter.

- Cell Culture and Transfection:
 - HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
 - Cells are seeded in 96-well plates.
 - Co-transfection is performed using plasmids for:
 - A luciferase reporter driven by the Bmal1 promoter.[13]
 - A full-length REV-ERBα expression vector.[13]
 - A control vector (e.g., β-galactosidase) for normalization.
- Compound Treatment:
 - After 24 hours, the culture medium is replaced with a medium containing the test compound (e.g., SR9011) at various concentrations or a vehicle control (DMSO).
 - Cells are incubated for an additional 24 hours.
- Data Analysis:
 - Cells are lysed, and luciferase activity is measured using a luminometer.
 - Luciferase values are normalized to the control vector's activity.
 - The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration at which the compound achieves 50% of its maximal repression of the Bmal1 promoter.





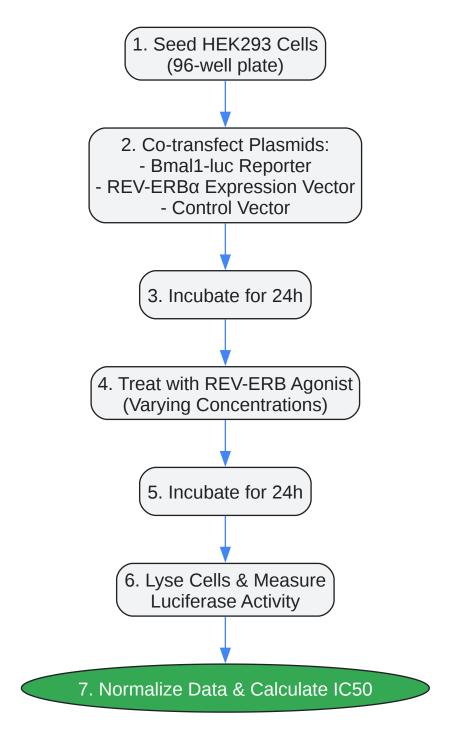
In Vivo Pharmacokinetic and Efficacy Studies in Mice

These experiments assess the compound's properties and effects in a living organism.

- Animal Model:
 - Diet-induced obese mice are often used to study metabolic effects.[13]
- Compound Administration:
 - The REV-ERB agonist (e.g., SR9011) is administered, typically via intraperitoneal (i.p.)
 injection, at a specified dose (e.g., 100 mg/kg) and frequency (e.g., twice daily).[13]
- Pharmacokinetic Analysis:
 - Blood samples are collected at various time points post-administration.
 - Plasma concentrations of the compound are measured using liquid chromatographytandem mass spectrometry (LC-MS/MS).
 - Pharmacokinetic parameters such as half-life, Cmax (maximum concentration), and bioavailability are determined.[18]
- Efficacy Assessment:
 - Physiological parameters are measured throughout the study. This can include body weight, fat mass, and energy expenditure (measured using a Comprehensive Lab Animal Monitoring System - CLAMS).[13]
 - At the end of the study, tissues (liver, skeletal muscle, adipose) are collected to analyze the expression of REV-ERB target genes via quantitative PCR (qPCR).[2]

Experimental Workflow Diagram





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Caption: Workflow for a cell-based reporter assay.

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